2-amino-2-(4-hydroxyphenyl)acetic acid

Descripción

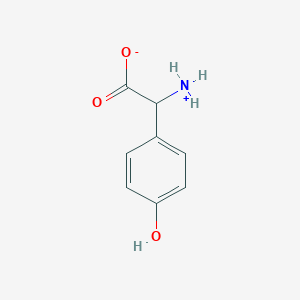

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860473 | |

| Record name | Amino(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9 | |

| Record name | DL-p-Hydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-4-Hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC30081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amino(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-hydroxyphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UYG7X0F53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylglycine (4-Hpg) is a non-proteinogenic amino acid that serves as a crucial building block for numerous bioactive natural products, most notably the vancomycin (B549263) group of glycopeptide antibiotics.[1][2] Its unique structure contributes significantly to the therapeutic properties of these life-saving drugs. The biosynthesis of 4-Hpg in bacteria is a fascinating enzymatic cascade that diverts intermediates from primary metabolism into a specialized secondary metabolic pathway. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 4-Hpg, detailing the enzymes involved, their mechanisms, and the key chemical transformations. It is intended to be a comprehensive resource for researchers in microbiology, synthetic biology, and drug development, offering insights into the natural production of this important precursor and providing a foundation for pathway engineering and optimization efforts.

The Core Biosynthetic Pathway of 4-Hydroxyphenylglycine

The bacterial biosynthesis of 4-Hpg is a four-step enzymatic pathway that originates from the shikimic acid pathway intermediate, prephenate.[2] The pathway is well-characterized in several actinomycetes, including the vancomycin producer Amycolatopsis orientalis.[3][4] The four key enzymes that orchestrate this transformation are Prephenate Dehydrogenase (Pdh), 4-Hydroxymandelate (B1240059) Synthase (HmaS), 4-Hydroxymandelate Oxidase (Hmo), and 4-Hydroxyphenylglycine Transaminase (HpgT).

The pathway initiates with the conversion of prephenate to 4-hydroxyphenylpyruvate by Prephenate Dehydrogenase (Pdh) , an NAD+-dependent enzyme.[2] This step channels carbon flux from the shikimic acid pathway, a central route for the biosynthesis of aromatic amino acids, towards the production of 4-Hpg.

The second step is catalyzed by 4-Hydroxymandelate Synthase (HmaS) , a non-heme iron-dependent dioxygenase.[5][6] HmaS utilizes molecular oxygen to catalyze the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate .[7][8] This is a key step that sets up the stereochemistry of the final product.

Next, 4-Hydroxymandelate Oxidase (Hmo) , an FMN-dependent enzyme, oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate (also known as 4-hydroxyphenylglyoxylate).[1][9] This reaction involves the removal of two hydrogen atoms.

The final step in the biosynthesis of 4-Hpg is a transamination reaction catalyzed by 4-Hydroxyphenylglycine Transaminase (HpgT) .[1] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme transfers an amino group from a donor molecule, such as L-tyrosine or L-glutamate, to 4-hydroxybenzoylformate, yielding (S)-4-hydroxyphenylglycine .[1] The use of L-tyrosine as an amino donor creates a potential metabolic link back to the shikimic acid pathway.

Below is a diagram illustrating the biosynthetic pathway of 4-hydroxyphenylglycine.

Quantitative Data on Pathway Enzymes

| Enzyme | Organism | Substrate(s) | K_m | k_cat (s⁻¹) | V_max | Optimal pH | Optimal Temp (°C) | Reference(s) |

| HmaS | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | - | - | - | - | - | [7] |

| Pre-steady-state constants | k₁ = 1x10⁵ M⁻¹s⁻¹ | k₂ = 250 | k₃ = 5 | k₄ = 0.3 | ||||

| Hmo | Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 mM | - | - | 6.6 | 55 | [10] |

| FAD | 0.038 mM | - | - | [10] | ||||

| Pdh | Escherichia coli | Prephenate | - | - | - | - | - | [5] |

| HpgT | - | - | - | - | - | - | - | - |

Note: Data for Pdh and HpgT are currently limited in the public domain. The pre-steady-state rate constants (k₁, k₂, k₃, k₄) for HmaS describe different phases of a single turnover and are not directly comparable to the steady-state parameter K_m. Further research is required to fully characterize the kinetics of this pathway. A study on recombinant E. coli for the production of D-p-hydroxyphenylglycine from DL-hydroxyphenyl hydantoin (B18101) reported a conversion yield of 97%, demonstrating the potential for high-efficiency production in engineered systems.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of the 4-Hpg biosynthesis pathway. These are generalized protocols and may require optimization for specific enzymes and experimental setups.

Cloning, Expression, and Purification of Pathway Enzymes

The genes encoding the 4-Hpg biosynthesis enzymes can be amplified from the genomic DNA of a producer organism (e.g., Amycolatopsis orientalis) and cloned into a suitable expression vector for heterologous production in a host like Escherichia coli.

Protocol Outline:

-

Gene Amplification: Amplify the target genes (pdh, hmaS, hmo, hpgT) from the genomic DNA of the source organism using PCR with specific primers.

-

Vector Ligation: Ligate the PCR products into an appropriate expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).

-

Transformation: Transform the recombinant plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press in a suitable buffer.

-

Purification: Purify the target protein from the cell lysate using chromatography techniques. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is commonly used.

-

Purity Verification: Analyze the purity of the eluted protein fractions by SDS-PAGE.

Enzyme Activity Assays

3.2.1. Prephenate Dehydrogenase (Pdh) Assay: The activity of Pdh can be monitored spectrophotometrically by following the reduction of NAD⁺ to NADH at 340 nm.

-

Reaction Mixture: Prephenate, NAD⁺, and purified Pdh in a suitable buffer (e.g., Tris-HCl).

-

Procedure: Initiate the reaction by adding the enzyme and monitor the increase in absorbance at 340 nm over time.

3.2.2. 4-Hydroxymandelate Synthase (HmaS) Assay: HmaS activity can be assayed by monitoring the consumption of 4-hydroxyphenylpyruvate or the formation of 4-hydroxymandelate using HPLC.

-

Reaction Mixture: 4-hydroxyphenylpyruvate, purified HmaS, and a buffer saturated with oxygen.

-

Procedure: Incubate the reaction mixture at an optimal temperature. Stop the reaction at different time points and analyze the supernatant by HPLC to quantify the substrate and product.

3.2.3. 4-Hydroxymandelate Oxidase (Hmo) Assay: The activity of Hmo can be determined by monitoring the consumption of oxygen using an oxygen electrode or by detecting the production of hydrogen peroxide using a coupled peroxidase assay.

-

Reaction Mixture: (S)-4-hydroxymandelate, FMN, and purified Hmo in an oxygen-saturated buffer.

-

Procedure (Oxygen Consumption): Monitor the decrease in dissolved oxygen concentration over time using an oxygen electrode.

-

Procedure (Peroxidase-Coupled Assay): Couple the H₂O₂ production to the oxidation of a chromogenic substrate by horseradish peroxidase and monitor the color change spectrophotometrically.

3.2.4. 4-Hydroxyphenylglycine Transaminase (HpgT) Assay: HpgT activity can be determined by quantifying the formation of 4-Hpg or the consumption of the amino donor and keto acid acceptor using HPLC or a colorimetric assay for the resulting keto acid.

-

Reaction Mixture: 4-hydroxybenzoylformate, an amino donor (e.g., L-tyrosine), PLP, and purified HpgT in a suitable buffer.

-

Procedure: Incubate the reaction mixture and quantify the product formation at different time points using HPLC.

Conclusion

The biosynthesis of 4-hydroxyphenylglycine is a well-defined four-enzyme pathway in bacteria that provides a critical building block for important antibiotics. This guide has outlined the core enzymatic steps, summarized the available quantitative data, and provided generalized experimental protocols for studying this pathway. A deeper understanding of the kinetics and regulation of these enzymes will be instrumental for the rational design of microbial cell factories for the enhanced production of 4-Hpg and its derivatives. The methodologies and information presented here serve as a valuable resource for researchers aiming to harness the synthetic potential of this fascinating biosynthetic pathway for applications in drug discovery and development. Further research is encouraged to fill the existing gaps in the kinetic characterization of all pathway enzymes to enable more precise metabolic engineering strategies.

References

- 1. Intermediate partitioning kinetic isotope effects for the NIH shift of 4-hydroxyphenylpyruvate dioxygenase and the hydroxylation reaction of hydroxymandelate synthase reveal mechanistic complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 3. Cloning, sequencing, and expression of the gene encoding 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae NGJ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Chorismate mutase-prephenate dehydrogenase from Escherichia coli. Kinetic mechanism of the prephenate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(4-hydroxyphenyl)acetic acid, commonly known as p-hydroxyphenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial chiral side chain for the synthesis of semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cefoperazone. This technical guide provides a comprehensive overview of the discovery, biosynthesis, chemical synthesis, and isolation of p-hydroxyphenylglycine, with a focus on detailed experimental protocols and quantitative data.

Discovery and Significance

p-Hydroxyphenylglycine was first identified as a natural product, a constituent of the vancomycin (B549263) group of glycopeptide antibiotics.[1] In these complex molecules, it plays a vital structural role.[1] Its importance grew substantially with the advent of semi-synthetic penicillins and cephalosporins, where the D-(-)-enantiomer is a key building block for the side chains of widely used antibiotics.

Biosynthesis of L-p-hydroxyphenylglycine

In microorganisms, the biosynthesis of L-p-hydroxyphenylglycine originates from the shikimic acid pathway, a metabolic route for the synthesis of aromatic amino acids.[2] The pathway involves a series of enzymatic steps starting from the intermediate, prephenate.[1]

The key enzymes in this biosynthetic pathway are:

-

Prephenate Dehydrogenase (Pdh): Converts prephenate to 4-hydroxyphenylpyruvate.

-

4-Hydroxymandelate (B1240059) Synthase (HmaS): Catalyzes the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelate.

-

4-Hydroxymandelate Oxidase (Hmo): Oxidizes 4-hydroxymandelate to 4-hydroxybenzoylformate.

-

L-p-Hydroxyphenylglycine Transaminase (HpgT): Catalyzes the final step, the transamination of 4-hydroxybenzoylformate to L-p-hydroxyphenylglycine.[2]

dot```dot graph Biosynthesis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Prephenate [fillcolor="#F1F3F4"]; HPP [label="4-Hydroxyphenylpyruvate", fillcolor="#F1F3F4"]; HM [label="4-Hydroxymandelate", fillcolor="#F1F3F4"]; HBF [label="4-Hydroxybenzoylformate", fillcolor="#F1F3F4"]; L_HPG [label="L-p-Hydroxyphenylglycine", fillcolor="#FBBC05", fontcolor="#202124"];

Prephenate -> HPP [label=" Prephenate\n Dehydrogenase (Pdh)"]; HPP -> HM [label=" 4-Hydroxymandelate\n Synthase (HmaS)"]; HM -> HBF [label=" 4-Hydroxymandelate\n Oxidase (Hmo)"]; HBF -> L_HPG [label=" L-p-Hydroxyphenylglycine\n Transaminase (HpgT)"]; }

Reaction of Phenol (B47542) and 2-Hydroxyglycine

A more recent and industrially viable method involves the direct reaction of phenol with 2-hydroxyglycine in the presence of an acid catalyst. [3]This method offers advantages such as readily available and less toxic starting materials, simpler operation, and higher yields.

Experimental Protocol:

-

Reaction Setup: To a suitable solvent (e.g., dichloroethane), add phenol and 2-hydroxyglycine. Stir the mixture to ensure homogeneity.

-

Catalysis: Add an acid catalyst, such as sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to 60-65°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.

-

Workup: After the reaction is complete, add water and separate the organic phase.

-

Isolation and Purification: Neutralize the aqueous phase with an aqueous base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 5.2. Cool the solution to 15°C to induce crystallization.

-

Final Product: Collect the crystalline product by filtration, wash with water, and dry to obtain p-hydroxyphenylglycine.

| Catalyst | Solvent | Reaction Time (h) | Purity (%) | Yield (%) |

| Sulfuric Acid | Dichloroethane | 8 | 98 | 80 |

| Phosphoric Acid | Dichloroethane | 7 | 97.2 | 84 |

| p-Toluenesulfonic Acid | Methanol | 6 | 98 | 72 |

| Acetic Acid | Toluene | 10 | 97.5 | 75 |

| Sulfuric Acid | Toluene | 8 | 98.5 | 76 |

Table 1: Quantitative data for the synthesis of p-hydroxyphenylglycine from phenol and 2-hydroxyglycine under various conditions. Data sourced from patent CN102816076B.

Erlenmeyer-Plöchl Azlactone Synthesis

Historically, the Erlenmeyer-Plöchl synthesis has been a significant method for the preparation of amino acids. [4][5]This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazolone). Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid. While a versatile method, it is a multi-step process. [6] dot

Isolation and Optical Resolution

Since the biological activity of p-hydroxyphenylglycine is enantiomer-specific, the resolution of the racemic mixture obtained from most chemical syntheses is a critical step.

Enzymatic Resolution

Enzymatic methods offer high stereoselectivity for the resolution of racemic mixtures. One common approach is the use of hydantoinase and carbamoylase enzymes. DL-5-(4-hydroxyphenyl)hydantoin is converted to D-p-hydroxyphenylglycine with high conversion yields.

Preferential Crystallization

Preferential crystallization is a widely used industrial method for resolving enantiomers. This technique involves the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with a crystal of the desired enantiomer.

Characterization Data

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Melting Point | ~240 °C (decomposes) |

| Appearance | White to off-white crystalline powder |

Table 2: Physical and chemical properties of this compound.

Spectroscopic Data:

-

¹H NMR (400 MHz, D₂O) δ (ppm): 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H).

-

¹³C NMR (Predicted):

-

C=O (Carboxylic): ~175-185 ppm

-

C-OH (Aromatic): ~155-160 ppm

-

C-H (Aromatic): ~115-130 ppm

-

C-C (Aromatic, attached to α-carbon): ~125-135 ppm

-

C-N (α-carbon): ~55-65 ppm

-

-

IR (KBr, cm⁻¹):

-

~3400-2500: O-H and N-H stretching (broad, characteristic of amino acids)

-

~1650-1580: C=O stretching (asymmetric) of the carboxylate group

-

~1590, 1510, 1450: C=C stretching in the aromatic ring

-

~1400: C=O stretching (symmetric) of the carboxylate group

-

~1230: C-O stretching of the phenolic hydroxyl group

-

Conclusion

The discovery of this compound in natural products and its subsequent application in the synthesis of life-saving antibiotics have driven the development of various synthetic and isolation methodologies. While classical methods like the Strecker synthesis laid the groundwork, modern approaches focusing on efficiency, cost-effectiveness, and environmental safety are now prevalent in industrial production. The detailed protocols and data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 3. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 6. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Hydroxyphenylglycine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the (R)- and (S)-enantiomers of 4-hydroxyphenylglycine. This non-proteinogenic amino acid is a critical chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like amoxicillin (B794) and cefadroxil[1]. Furthermore, its derivatives have emerged as significant ligands in neuropharmacology, particularly as agonists for the orphan G protein-coupled receptor 88 (GPR88)[2][3]. A thorough understanding of the distinct properties of each enantiomer is paramount for their effective application in drug design, development, and quality control.

Core Chemical and Physical Properties

The enantiomers of 4-hydroxyphenylglycine share the same chemical formula and molecular weight but differ in their three-dimensional arrangement, leading to distinct optical activities and interactions with other chiral molecules. The following tables summarize the key quantitative data for each enantiomer.

| Property | (R)-(-)-4-Hydroxyphenylglycine | (S)-(+)-4-Hydroxyphenylglycine | Racemic (DL)-4-Hydroxyphenylglycine |

| Synonyms | D-(-)-4-Hydroxyphenylglycine, (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid | L-(+)-4-Hydroxyphenylglycine, (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid | (RS)-2-(4-Hydroxyphenyl)glycine |

| CAS Number | 22818-40-2[4][5] | 32462-30-9[6] | 938-97-6[7] |

| Molecular Formula | C₈H₉NO₃[8] | C₈H₉NO₃[6] | C₈H₉NO₃[7][9] |

| Molecular Weight | 167.16 g/mol [4][8] | 167.16 g/mol [6] | 167.16 g/mol [7][9] |

| Melting Point | 240 °C (decomposes)[4][7] | Not explicitly found, but expected to be similar to the (R)-enantiomer. | 229-230 °C[7] |

| Specific Rotation [α] | -158.4° (c=1, 1 M HCl)[4][7] | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | 0° |

| pKa (strongest acidic) | ~1.74 (Predicted)[10] | ~1.74 (Predicted)[10] | ~1.74 (Predicted)[10] |

| pKa (strongest basic) | ~8.57 (Predicted)[10] | ~8.57 (Predicted)[10] | ~8.57 (Predicted)[10] |

| Solubility | Slightly soluble in water.[5] | Insoluble in water, insoluble in ether.[7] | Insoluble in water, insoluble in ether.[7] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and quality control of 4-hydroxyphenylglycine enantiomers. The following sections outline standard laboratory protocols for determining key physical properties.

Determination of Melting Point

Objective: To determine the temperature at which the solid enantiomer transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered 4-hydroxyphenylglycine enantiomer is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.

-

Measurement of Specific Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of the chiral compound, which is a characteristic property of an enantiomer.

Methodology:

-

Solution Preparation: A precise concentration of the 4-hydroxyphenylglycine enantiomer is prepared in a specified solvent (e.g., 1 g in 100 mL of 1 M HCl).

-

Instrumentation: A polarimeter is used for this measurement.

-

Procedure:

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The sample solution is placed in the polarimeter cell of a known path length (e.g., 1 dm).

-

The angle of rotation of plane-polarized light (at a specific wavelength, typically the sodium D-line at 589 nm) is measured at a constant temperature (e.g., 20°C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Determination of Solubility

Objective: To determine the concentration of the 4-hydroxyphenylglycine enantiomer that can be dissolved in a specific solvent at a given temperature to form a saturated solution.

Methodology:

-

Equilibrium Method:

-

An excess amount of the solid enantiomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved enantiomer in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determination of pKa

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups (carboxyl and amino groups) of the 4-hydroxyphenylglycine enantiomer.

Methodology:

-

Potentiometric Titration:

-

A known concentration of the 4-hydroxyphenylglycine enantiomer is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa corresponds to the carboxyl group, and the second pKa corresponds to the amino group.

-

Biological Significance and Signaling Pathways

The enantiomers of 4-hydroxyphenylglycine exhibit distinct biological activities, underscoring the importance of stereochemistry in molecular recognition and function.

Vancomycin (B549263) Biosynthesis

(S)-4-Hydroxyphenylglycine is a crucial precursor in the biosynthesis of vancomycin and related glycopeptide antibiotics. The biosynthetic pathway involves a series of enzymatic transformations starting from prephenate.

Caption: Biosynthesis of (S)-4-hydroxyphenylglycine for vancomycin production.

GPR88 Agonism

Derivatives of 4-hydroxyphenylglycine have been identified as agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the brain. GPR88 is implicated in various neurological processes, and its activation by these agonists typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vancomycin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein pKa calculations - Wikipedia [en.wikipedia.org]

The Multifaceted Role of 4-Hydroxyphenylglycine: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthesis, Pharmacological Functions, and Experimental Methodologies of a Key Non-Proteinogenic Amino Acid

The non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG) stands as a pivotal molecule in both natural product biosynthesis and modern drug discovery. As a crucial building block for blockbuster antibiotics such as vancomycin (B549263) and the semi-synthetic penicillin, amoxicillin, HPG's biosynthetic pathway is a significant area of research. Furthermore, derivatives of HPG have emerged as potent modulators of the orphan G-protein coupled receptor 88 (GPR88), a promising target for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of HPG's functions, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their exploration of this versatile amino acid.

Biosynthesis of 4-Hydroxyphenylglycine: A Four-Enzyme Cascade

The biosynthesis of L-4-hydroxyphenylglycine originates from the shikimic acid pathway, utilizing the intermediate prephenate. This transformation is accomplished through a four-step enzymatic cascade.[1]

-

Prephenate Dehydrogenase (Pdh): The pathway initiates with the NAD+-dependent aromatization of prephenate to 4-hydroxyphenylpyruvate by prephenate dehydrogenase.

-

4-Hydroxymandelate (B1240059) Synthase (HmaS): This non-heme iron-dependent dioxygenase catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate.[1]

-

4-Hydroxymandelate Oxidase (Hmo): The subsequent oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate is carried out by the FMN-dependent enzyme, 4-hydroxymandelate oxidase.[1]

-

4-Hydroxyphenylglycine Transaminase (HpgT): In the final step, a transaminase, HpgT, facilitates the transfer of an amino group to 4-hydroxybenzoylformate, yielding L-4-hydroxyphenylglycine. L-tyrosine is often considered the primary amino donor in this reaction.[1]

References

The Biological Activity of L-4-Hydroxyphenylglycine: A Technical Guide for Researchers

An In-depth Examination of a Key Non-Proteogenic Amino Acid and its Derivatives in Cellular Signaling and Drug Discovery

Introduction

L-4-hydroxyphenylglycine is a non-proteogenic amino acid that serves as a crucial building block in the biosynthesis of glycopeptide antibiotics, such as vancomycin.[1][2][3] Beyond its role in natural product synthesis, L-4-hydroxyphenylglycine and its derivatives have garnered significant interest within the scientific community for their diverse biological activities. These compounds have been investigated for their interactions with key receptors in the central nervous system, including metabotropic glutamate (B1630785) receptors (mGluRs) and the orphan G protein-coupled receptor GPR88. This technical guide provides a comprehensive overview of the biological activity of L-4-hydroxyphenylglycine and its analogs, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and neuroscience.

Core Biological Activities and Mechanisms of Action

The biological activities of L-4-hydroxyphenylglycine and its derivatives are primarily centered on their ability to modulate the function of various G protein-coupled receptors (GPCRs). The key areas of activity are detailed below.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

While quantitative data for L-4-hydroxyphenylglycine itself is limited, its derivatives, particularly those with additional acidic moieties, have been extensively studied as ligands for metabotropic glutamate receptors. These studies have been crucial in elucidating the structure-activity relationships (SAR) for this class of compounds.

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Derivatives of 4-hydroxyphenylglycine, such as (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), have been shown to act as antagonists at mGluR1a.[4][5]

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Notably, (S)-4C3HPG acts as an agonist at mGluR2, demonstrating the subtype-selectivity that can be achieved with modifications to the 4-hydroxyphenylglycine scaffold.[4]

Agonism at the Orphan Receptor GPR88

Derivatives of 4-hydroxyphenylglycine have been instrumental in the development of agonists for the orphan receptor GPR88, a GPCR implicated in disorders of the basal ganglia. GPR88 is known to couple to Gαi proteins and modulate cAMP levels.[6][7] Structure-activity relationship studies have revealed that modifications to the amine and phenyl groups of 4-hydroxyphenylglycine derivatives can lead to potent and selective GPR88 agonists.[7]

Potential Role in Neuroprotection

Given the involvement of glutamate receptors in excitotoxicity, ligands that modulate these receptors are of significant interest for their neuroprotective potential. While direct evidence for L-4-hydroxyphenylglycine is still emerging, the activity of its derivatives at mGluRs suggests a potential role in modulating neuronal excitability and survival. For instance, antagonism of Group I mGluRs and agonism of Group II mGluRs are generally considered to be neuroprotective strategies.[4] The broader class of phenolic compounds is also known to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory effects.[8][9][10]

Interaction with NMDA Receptors

The structural similarity of L-4-hydroxyphenylglycine to glycine (B1666218), a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has led to speculation about its potential interaction with this receptor.[11][12] However, there is currently a lack of direct, quantitative binding or functional data to substantiate this hypothesis for L-4-hydroxyphenylglycine itself. Further research is required to determine if it can act as an agonist, antagonist, or modulator at the NMDA receptor glycine site.

Quantitative Data on the Biological Activity of L-4-Hydroxyphenylglycine Derivatives

The following tables summarize the available quantitative data for key derivatives of 4-hydroxyphenylglycine. It is important to note that these values are for the specified derivatives and not for L-4-hydroxyphenylglycine itself.

Table 1: Activity of Phenylglycine Derivatives at Metabotropic Glutamate Receptors

| Compound | Receptor Subtype | Activity | Potency (IC50 / EC50) | Assay Type | Reference |

| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR1a | Antagonist | IC50: 15 ± 3 µM | Phosphoinositide Hydrolysis | [4][5] |

| (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) | mGluR2 | Agonist | EC50: 21 ± 4 µM | cAMP Formation | [4][5] |

| (S)-3-Hydroxyphenylglycine ((S)-3HPG) | mGluR1 | Agonist | - | Phosphoinositide Hydrolysis | [6] |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR2 | Agonist | - | cAMP Formation | [6] |

Table 2: Activity of 4-Hydroxyphenylglycine Derivatives at GPR88

| Compound | Modification | Activity | Potency (EC50) | Assay Type | Reference |

| 2-AMPP Derivative (Compound 9) | Azide at Site A | Agonist | 134 nM | Lance cAMP Assay | [7] |

| Phenylglycinol Derivative (Compound 3) | Hydroxyl at Site A | Agonist | 194 nM | Lance cAMP Assay | [7] |

| 2-AMPP | Amine at Site A | Agonist | 414 nM | Lance cAMP Assay | [7] |

| Methyl Ester Derivative (Compound 11a) | Methyl Ester at Site A | Agonist | 538 nM | Lance cAMP Assay | [7] |

| Amide Derivative (Compound 11c) | Amide at Site A | Agonist | 616 nM | Lance cAMP Assay | [7] |

| Carboxylic Acid Derivative (Compound 11b) | Carboxylic Acid at Site A | Inactive | > 10 µM | Lance cAMP Assay | [7] |

Signaling Pathways

The interaction of L-4-hydroxyphenylglycine derivatives with their target receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Antagonistic activity at Gq-coupled Group I mGluRs.

Caption: Agonistic activity at Gi/o-coupled Group II mGluRs.

Caption: Agonistic activity at the Gi-coupled orphan receptor GPR88.

Experimental Protocols

The characterization of L-4-hydroxyphenylglycine and its derivatives relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the activity of Gq-coupled receptors like mGluR1 and mGluR5.

Materials:

-

HEK293 or CHO cells stably expressing the mGluR of interest.

-

myo-[³H]inositol.

-

Agonist (e.g., L-glutamate) and antagonist (e.g., (S)-4C3HPG).

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Protocol:

-

Cell Culture and Labeling:

-

Plate the cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol (0.5-1 µCi/mL).

-

-

Assay:

-

Wash the cells with an appropriate buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

For antagonist studies, pre-incubate the cells with various concentrations of the antagonist (e.g., (S)-4C3HPG) for a defined period (e.g., 20 minutes).

-

Stimulate the cells with a fixed concentration of the agonist (e.g., L-glutamate) for a specific duration (e.g., 30-60 minutes).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.

-

Neutralize the cell lysates.

-

Separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

-

Elute the total [³H]IPs with a high-salt buffer.

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the fold increase in [³H]IP accumulation over basal levels.

-

For antagonist studies, determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

cAMP Accumulation Assay (for Gi/o-coupled receptors)

This assay measures changes in intracellular cAMP levels to determine the activity of Gi/o-coupled receptors such as mGluR2 and GPR88.

Materials:

-

CHO or HEK293 cells stably expressing the receptor of interest.

-

Agonist (e.g., L-4-hydroxyphenylglycine derivative) and antagonist.

-

cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or similar).

Protocol:

-

Cell Culture:

-

Plate the cells in a 96- or 384-well plate and grow to the desired confluency.

-

-

Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For agonist studies, add various concentrations of the agonist to the cells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce a measurable level of cAMP. The inhibitory effect of the Gi/o-coupled receptor activation will be observed as a decrease from this forskolin-stimulated level.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions. These kits typically involve a labeled cAMP analog and a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

For agonist studies, calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Biosynthesis of L-4-hydroxyphenylglycine

L-4-hydroxyphenylglycine is a non-proteogenic amino acid synthesized from the shikimic acid pathway.[2][3] The biosynthetic pathway involves four key enzymatic steps.

Caption: Biosynthetic pathway of L-4-hydroxyphenylglycine.

Conclusion and Future Directions

L-4-hydroxyphenylglycine and its derivatives represent a versatile chemical scaffold with significant biological activities. While much of the pharmacological characterization has focused on its derivatives, these studies have provided valuable insights into the structure-activity relationships for targeting metabotropic glutamate receptors and the orphan receptor GPR88. The antagonist activity at mGluR1, agonist activity at mGluR2, and agonist activity at GPR88 highlight the potential for developing subtype-selective modulators for therapeutic applications in neurological and psychiatric disorders.

Future research should focus on several key areas. Firstly, a more thorough pharmacological characterization of L-4-hydroxyphenylglycine itself at a broad range of CNS targets, including all mGluR subtypes and the NMDA receptor, is warranted to establish its baseline activity profile. Secondly, the neuroprotective potential of L-4-hydroxyphenylglycine should be investigated in relevant in vitro and in vivo models of neurodegeneration to elucidate the underlying molecular mechanisms. Finally, the continued exploration of the L-4-hydroxyphenylglycine scaffold in medicinal chemistry programs holds promise for the development of novel and selective therapeutics for a variety of CNS disorders. This in-depth technical guide serves as a foundational resource for researchers embarking on these and other investigations into the fascinating biological activities of L-4-hydroxyphenylglycine.

References

- 1. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 4. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 9. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA and glycine regulate the affinity of the Mg2+-block site in NR1-1a/NR2A NMDA receptor channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-amino-2-(4-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid also known as 4-hydroxyphenylglycine (HPG).[1] This compound and its derivatives are significant in medicinal chemistry and drug development. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Overview of Spectroscopic Properties

The spectroscopic signature of this compound is defined by its key functional groups: a para-substituted phenol, an alpha-amino acid moiety, and a carboxylic acid. The aromatic ring, with its hydroxyl substituent, will dominate the UV-Vis spectrum. The various C-H, N-H, O-H, and C=O bonds will give rise to characteristic absorption bands in the IR spectrum. The unique chemical environments of the hydrogen and carbon atoms will be distinguishable in the ¹H and ¹³C NMR spectra, respectively. Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~5.0 - 5.2 | Singlet | 1H | α-CH |

| Variable | Broad Singlet | 3H | -NH₂ and -COOH |

| Variable | Singlet | 1H | Ar-OH |

Note: Solvent is typically D₂O or DMSO-d₆. Chemical shifts are referenced to a standard like DSS or TMS. The positions of exchangeable protons (-NH₂, -COOH, -OH) are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Carboxylic acid) |

| ~155 - 160 | Ar-C (attached to -OH) |

| ~128 - 132 | Ar-C (ortho to -CH) |

| ~125 - 128 | Ar-C (ipso to -CH) |

| ~115 - 118 | Ar-C (ortho to -OH) |

| ~55 - 60 | α-C (CH) |

Note: Spectra are typically acquired with proton decoupling.

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine), O-H stretch (phenol) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1700 - 1650 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1510, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1400 - 1300 | Medium | O-H bend (phenol) |

| ~1250 - 1200 | Strong | C-O stretch (phenol) |

| ~830 | Strong | para-disubstituted C-H out-of-plane bend |

Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.

Table 4: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~275 | ~1400 M⁻¹cm⁻¹ | Methanol (B129727) / Water | π → π* transition of the phenolic chromophore |

| ~225 | Higher than 275 nm peak | Methanol / Water | π → π* transition of the benzene (B151609) ring |

Note: The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion | Method |

| 168.0610 | [M+H]⁺ | ESI+ |

| 166.0450 | [M-H]⁻ | ESI- |

| 122.0606 | [M-COOH]⁺ | EI/ESI+ |

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[2] The choice of solvent is critical to avoid interfering signals.[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆, for chemical shift referencing.

-

-

Instrument Parameters:

-

¹H NMR:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument.

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.[4]

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.[5]

-

In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.[5]

-

Add approximately 100-200 mg of the dried KBr to the mortar.[6]

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[5]

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7][8]

-

-

Instrument Parameters:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption characteristics of the aromatic chromophore.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or water.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range). The absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0).

-

Use quartz cuvettes for UV measurements as glass and plastic absorb UV light.[9]

-

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Fill another quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.[10]

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.

Protocol:

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent system compatible with electrospray ionization, such as a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode.[11][12]

-

Ensure the sample is free of non-volatile salts and buffers, as they can interfere with ionization.[11]

-

-

Instrument Parameters:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of the molecule.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

Structural Relationships and Key Spectroscopic Probes

This diagram illustrates the molecular structure of this compound and highlights the key structural features that are probed by different spectroscopic techniques.

Caption: Key structural features and their spectroscopic probes.

References

- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. benchchem.com [benchchem.com]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 10. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-4-Hydroxyphenylglycine and its Application in Amoxicillin Production

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-4-hydroxyphenylglycine (D-HPG) is a critical non-proteinogenic amino acid that serves as a key chiral building block in the synthesis of various pharmaceuticals, most notably the semi-synthetic β-lactam antibiotic, amoxicillin (B794).[1][2] The stereochemistry of D-HPG is essential for the therapeutic efficacy of these antibiotics.[3] Traditional chemical synthesis routes for D-HPG often involve harsh reaction conditions, the use of toxic reagents, and complex purification steps, leading to environmental concerns and high production costs.[1][4] Enzymatic synthesis has emerged as a sustainable and highly efficient alternative, offering superior stereoselectivity, milder reaction conditions, and reduced environmental impact.[5]

These application notes provide detailed protocols for two primary enzymatic routes for D-HPG synthesis: a well-established two-enzyme cascade using D,L-p-hydroxyphenylhydantoin (DL-HPH) as a substrate, and a de novo biosynthesis pathway starting from L-phenylalanine. Furthermore, a protocol for the subsequent enzymatic synthesis of amoxicillin from D-HPG methyl ester is detailed.

Part 1: Enzymatic Synthesis of D-4-Hydroxyphenylglycine (D-HPG)

There are two primary enzymatic strategies for the production of D-HPG: a biocatalytic conversion of a racemic precursor and de novo biosynthesis from a simple carbon source and amino acid.

Method 1: Two-Enzyme Cascade for D-HPG Production from DL-Hydroxyphenylhydantoin (DL-HPH)

This method utilizes a whole-cell biocatalyst, typically recombinant E. coli, co-expressing D-hydantoinase and D-carbamoylase. The process involves the stereoselective hydrolysis of the D-enantiomer of DL-HPH.

Reaction Pathway:

The enzymatic conversion of DL-HPH to D-HPG proceeds in two sequential steps:

-

D-hydantoinase (Hase) catalyzes the stereoselective ring-opening of D-p-hydroxyphenylhydantoin to N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG).

-

D-carbamoylase (Case) then hydrolyzes CpHPG to yield D-HPG, ammonia, and carbon dioxide.[5][6]

The L-enantiomer of HPH can be racemized to the D-form, allowing for a theoretical yield of 100%.

References

- 1. researchgate.net [researchgate.net]

- 2. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic Production of D-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics. The stereochemistry of this compound is critical to its biological activity and the efficacy of the final drug product. Consequently, the accurate and reliable separation and quantification of its enantiomers, (R)-(-)-4-hydroxyphenylglycine and (S)-(+)-4-hydroxyphenylglycine, are of paramount importance in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1]

This document provides detailed application notes and protocols for the chiral separation of 4-hydroxyphenylglycine enantiomers by HPLC, focusing on the use of macrocyclic glycopeptide-based chiral stationary phases. These phases, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids.[2][3]

Experimental Workflow

The general workflow for the chiral separation of 4-hydroxyphenylglycine enantiomers by HPLC is outlined below. This process includes sample preparation, HPLC analysis, and data processing.

Figure 1: Experimental workflow for the chiral HPLC separation of 4-hydroxyphenylglycine enantiomers.

Methodology and Protocols

This section details the recommended materials and procedures for the successful chiral separation of 4-hydroxyphenylglycine enantiomers. The method is based on the use of a teicoplanin-based chiral stationary phase, which has demonstrated broad applicability for the separation of underivatized amino acids.[2]

Materials and Reagents

-

Analytes: Racemic (DL)-4-hydroxyphenylglycine, (R)-(-)-4-hydroxyphenylglycine, and (S)-(+)-4-hydroxyphenylglycine reference standards.

-

HPLC Grade Solvents: Methanol, Acetonitrile, Water.

-

Mobile Phase Additives: Formic acid (reagent grade).

-

Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Detailed Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Methanol and Water with a small percentage of an acidic modifier. A typical starting composition is Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

-

Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

-

-

Standard and Sample Solution Preparation:

-

Prepare a stock solution of racemic (DL)-4-hydroxyphenylglycine at a concentration of 1 mg/mL in a diluent that is a 50:50 mixture of the mobile phase and water.

-

Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm or 273 nm.

-

Injection Volume: 10 µL.

-

-

System Equilibration and Analysis:

-

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Inject the individual enantiomer standards first to establish their respective retention times and confirm the elution order.

-

Inject the racemic mixture and any unknown samples for analysis.

-

Data Presentation and Analysis

The following tables summarize the expected chromatographic parameters for the chiral separation of 4-hydroxyphenylglycine enantiomers under the specified conditions. Note that the D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.

Table 1: Chromatographic Parameters for the Chiral Separation of 4-Hydroxyphenylglycine Enantiomers

| Parameter | Value |

| Column | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | 220 nm |

Table 2: Expected Retention Data and Resolution

| Enantiomer | Retention Time (t_R, min) | Tailing Factor (T_f) |

| (S)-(+)-4-hydroxyphenylglycine | ~ 5.8 | 1.1 |

| (R)-(-)-4-hydroxyphenylglycine | ~ 7.2 | 1.2 |

Table 3: Calculated Chromatographic Performance

| Parameter | Formula | Calculated Value |

| Separation Factor (α) | t_R2 / t_R1 | ~ 1.24 |

| Resolution (R_s) | 2(t_R2 - t_R1) / (w_1 + w_2) | > 2.0 |

Note: The retention times and performance values are representative and may vary slightly depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Signaling Pathways and Logical Relationships

The mechanism of chiral recognition on teicoplanin-based CSPs is complex, involving multiple non-covalent interactions between the analyte and the chiral selector. These interactions create a transient diastereomeric complex, leading to different retention times for the enantiomers.

Figure 2: Interactions governing chiral recognition of 4-hydroxyphenylglycine enantiomers.

Conclusion

The protocol described provides a robust and reliable method for the chiral separation of 4-hydroxyphenylglycine enantiomers using a teicoplanin-based chiral stationary phase. This direct HPLC method is suitable for routine analysis in pharmaceutical quality control and for monitoring enantiomeric purity during drug development. The use of a simple mobile phase and standard HPLC equipment makes this method readily adaptable in most analytical laboratories. Further optimization of mobile phase composition and temperature may be performed to fine-tune the separation as needed.

References

Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. This application note provides a detailed protocol for the synthesis of racemic 2-amino-2-(4-hydroxyphenyl)acetic acid, also known as 4-hydroxyphenylglycine, a crucial non-proteinogenic amino acid. This compound serves as a key building block in the synthesis of various pharmaceuticals, including semisynthetic penicillins and cephalosporins. The described method utilizes 4-hydroxybenzaldehyde (B117250), a cyanide source, and an ammonia (B1221849) source to produce the target compound via an α-aminonitrile intermediate.

Overall Reaction

The synthesis proceeds in two main stages: the formation of an α-aminonitrile from 4-hydroxybenzaldehyde, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Stage 1: α-Aminonitrile Formation 4-Hydroxybenzaldehyde reacts with ammonia and a cyanide salt to form 2-amino-2-(4-hydroxyphenyl)acetonitrile.

Stage 2: Hydrolysis The intermediate α-aminonitrile is then hydrolyzed under acidic conditions to yield racemic this compound.

Experimental Protocols

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ammonium (B1175870) Chloride (NH₄Cl)

-

Ammonia solution (e.g., 28-30%)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) or other suitable base for neutralization

-

Ethanol

-

Deionized Water

-

Diatomaceous Earth (optional, for filtration)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter flask

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH meter or pH paper

-

Rotary evaporator

Protocol 1: Two-Step Strecker Synthesis

This protocol involves the initial formation and isolation of the α-aminonitrile followed by its hydrolysis.

Part A: Synthesis of 2-amino-2-(4-hydroxyphenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagent Preparation:

-

Prepare a solution of ammonium chloride in aqueous ammonia.

-

Prepare a separate aqueous solution of sodium cyanide.

-

-

Reaction:

-

To the flask, add 4-hydroxybenzaldehyde dissolved in a suitable solvent like methanol or ethanol.

-

Cool the flask in an ice bath.

-

Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.

-

After the initial addition, slowly add the sodium cyanide solution via the dropping funnel while maintaining the low temperature.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, the product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

-

The crude α-aminonitrile can be collected by filtration, washed with cold water, and dried.

-

Part B: Hydrolysis of 2-amino-2-(4-hydroxyphenyl)acetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 2-amino-2-(4-hydroxyphenyl)acetonitrile in a solution of concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux for several hours. The nitrile group will be hydrolyzed to a carboxylic acid, and the amino group will be protonated, forming the hydrochloride salt.

-

Isolation and Purification:

-

After cooling, the precipitated this compound hydrochloride can be collected by filtration.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 5-6) using a base such as aqueous ammonia or sodium hydroxide.

-

The resulting precipitate of racemic this compound is then filtered, washed with cold water and then a solvent like ethanol, and dried.

-

Quantitative Data Summary

While specific yields can vary based on reaction scale and conditions, the following table provides a general overview of expected outcomes based on literature.

| Parameter | Value | Reference |